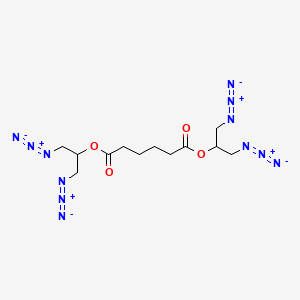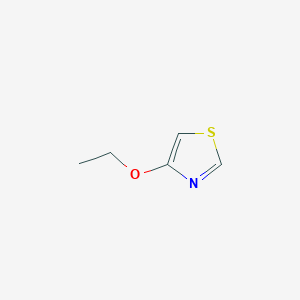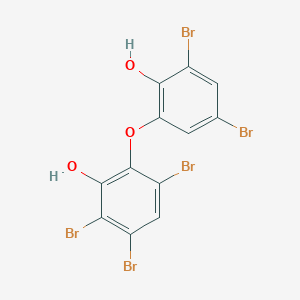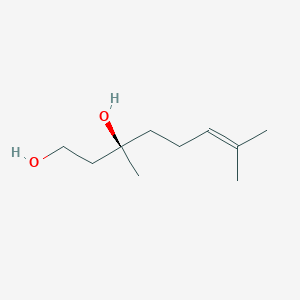
Bis(1,3-diazidopropan-2-yl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,3-diazidopropan-2-yl) hexanedioate is a chemical compound with the molecular formula C12H18N12O4 It is known for its unique structure, which includes azide groups and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-diazidopropan-2-yl) hexanedioate typically involves the reaction of hexanedioic acid with 1,3-diazidopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,3-diazidopropan-2-yl) hexanedioate can undergo various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Bis(1,3-diazidopropan-2-yl) hexanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Bis(1,3-diazidopropan-2-yl) hexanedioate involves its interaction with molecular targets through its azide and ester groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The molecular pathways involved may include the formation of reactive intermediates and the subsequent reactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl adipate: Another ester compound with similar structural features but different functional groups.
Hexanedioic acid derivatives: Compounds with similar backbone structures but varying functional groups.
Uniqueness
Bis(1,3-diazidopropan-2-yl) hexanedioate is unique due to its combination of azide and ester functionalities, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
81397-63-9 |
|---|---|
Formule moléculaire |
C12H18N12O4 |
Poids moléculaire |
394.35 g/mol |
Nom IUPAC |
bis(1,3-diazidopropan-2-yl) hexanedioate |
InChI |
InChI=1S/C12H18N12O4/c13-21-17-5-9(6-18-22-14)27-11(25)3-1-2-4-12(26)28-10(7-19-23-15)8-20-24-16/h9-10H,1-8H2 |
Clé InChI |
CYPRSKJNHFOJOI-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-])CC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)




![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)


![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)


![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

